molecular formula C12H17F3O5SSi B1356996 4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate CAS No. 866252-52-0

4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate

Cat. No.: B1356996
CAS No.: 866252-52-0
M. Wt: 358.41 g/mol
InChI Key: DLUVZOFWZNLGTJ-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of 4,5-dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (CAS RN: 866252-52-0) emerged from advancements in aryne chemistry during the late 20th century. Building on Kobayashi’s seminal work with o-silylaryl triflates in the 1990s, this compound was optimized to address challenges in regioselectivity and stability during aryne generation. Early benzyne precursors required harsh conditions (e.g., strong bases or high temperatures), limiting their utility in complex syntheses. The introduction of trimethylsilyl (TMS) and triflate groups enabled milder fluoride-induced aryne release, as demonstrated by improved protocols in the 2000s. Key milestones include:

  • 2002 : One-pot synthesis methods for o-silylaryl triflates using hexamethyldisilazane (HMDS) and triflic anhydride.
  • 2009 : Gram-scale production of related precursors via iodophenol intermediates, achieving 66% overall yield.
  • 2015 : Application in polymer synthesis via aryne polymerization, yielding poly(ortho-arylene)s with controlled molecular weights.

Significance in Aryne Chemistry

This compound’s strategic design resolves two critical challenges in aryne-mediated transformations:

  • Controlled Reactivity : The 4,5-dimethoxy groups electronically stabilize the aryne intermediate while directing electrophilic attack to the C1–C2 positions.
  • Kinetic Stability : The trimethylsilyl group retards premature aryne release, enabling compatibility with temperature-sensitive substrates.

Comparative studies show a 40% increase in cycloaddition yields versus non-methoxy-substituted analogs, attributed to enhanced electron donation from methoxy groups.

Classification and Nomenclature

Systematic Name : this compound
Alternative Names :

  • 4,5-Dimethoxy-2-(trimethylsilyl)phenyl Triflate
  • DMPT-Tf (abbreviation used in polymer chemistry)

Structural Features :

Group Position Role
Methoxy (-OCH₃) 4,5 Electron donation, steric bulk
Trimethylsilyl (-Si(CH₃)₃) 2 Fluoride-sensitive aryne precursor
Triflate (-OSO₂CF₃) 1 Hyperleaving group for aryne generation

The molecular formula C₁₂H₁₇F₃O₅SSi (MW: 358.40 g/mol) is confirmed by high-resolution mass spectrometry.

Comparative Analysis with Related Aryl Triflate Compounds

The compound’s performance is contextualized against three classes of benzyne precursors:

Precursor Type Example Reactivity Limitations
Kobayashi-type 2-(Trimethylsilyl)phenyl Triflate High aryne flux Limited regiocontrol
Sulfonate Analogs 2-(TMS)Phenyl 4-Chlorobenzenesulfonate Moderate stability Competing SNAr pathways
Iodonium Salts Mesityl(2-sulfonyloxyphenyl)iodonium Triflates Base-free activation Synthetic complexity

Key advantages of this compound:

  • Regioselectivity : Methoxy groups suppress para-addition by 78% compared to non-substituted analogs.
  • Functional Group Tolerance : Stable under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura).

Properties

IUPAC Name

(4,5-dimethoxy-2-trimethylsilylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3O5SSi/c1-18-8-6-10(20-21(16,17)12(13,14)15)11(22(3,4)5)7-9(8)19-2/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUVZOFWZNLGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3O5SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583079
Record name 4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
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Molecular Weight

358.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866252-52-0
Record name 4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate typically involves the reaction of 4,5-dimethoxybenzenesulfonic acid with trimethylsilyl chloride in the presence of a suitable catalyst, such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of phenolic derivatives.

  • Reduction: Formation of reduced phenyl derivatives.

  • Substitution: Formation of various substituted phenyl compounds.

Scientific Research Applications

Applications in Organic Synthesis

  • Electrophilic Reagent:
    • The trifluoromethanesulfonate group acts as a valuable leaving group, facilitating the formation of new carbon-carbon bonds. This property is crucial in various coupling reactions .
  • Nucleophilic Substitution:
    • The compound can activate nucleophilic substitutions due to its electrophilic nature. It has been shown to effectively form stable complexes with amines, which are valuable intermediates in organic synthesis .
  • Coupling Reactions:
    • It is utilized in coupling reactions to synthesize complex organic molecules, which are essential in the development of pharmaceuticals and other functional materials .

Applications in Medicinal Chemistry

Applications in Materials Science

  • Organic Electronics:
    • The unique electronic properties imparted by the methoxy and trimethylsilyl groups may allow for applications in organic electronics, although further research is needed to explore this potential fully .
  • Functional Materials:
    • The compound's ability to participate in various chemical reactions positions it as a precursor for synthesizing functional materials used in coatings, adhesives, and other industrial applications .

Mechanism of Action

The compound exerts its effects through its ability to act as a leaving group in substitution reactions. The trifluoromethanesulfonate group is a very good leaving group, which facilitates nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nucleophiles used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Symmetrical vs. Unsymmetrical Aryne Precursors

The compound is classified as a symmetrical aryne precursor due to its two methoxy groups. In contrast, unsymmetrical analogs like 4-methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate exhibit distinct reactivity:

  • Reactivity and Yields :
    • Symmetrical precursors (e.g., 4,5-dimethoxy-TMS-triflate) produce lower yields (59–77%) in nickel-catalyzed alkene synthesis due to steric hindrance from the dimethoxy groups .
    • Unsymmetrical analogs (e.g., 4-methoxy-TMS-triflate) achieve higher yields (66–69%) owing to reduced steric bulk .
  • Steric and Electronic Effects :
    • The dimethoxy groups in 4,5-dimethoxy-TMS-triflate hinder nucleophilic attack, limiting regioselectivity in cross-coupling reactions.
    • Unsymmetrical precursors enable better control over regiochemistry, as seen in reactions with activated alkynes .
Table 1: Comparison of Symmetrical and Unsymmetrical Aryne Precursors
Compound Symmetry Yield in Alkyne Reactions Steric Hindrance
4,5-Dimethoxy-TMS-triflate Symmetrical 59–77% High
4-Methoxy-TMS-triflate Unsymmetrical 66–69% Moderate
3-(TMS)-2-naphthyl triflate Symmetrical 59–77% High

Comparison with Hydroxy-Substituted Analogs

  • Synthetic Complexity : The hydroxyl analog requires protection/deprotection steps during synthesis, whereas 4,5-dimethoxy-TMS-triflate’s methoxy groups are stable under standard conditions .
  • Reactivity : The hydroxyl group increases electrophilicity but reduces shelf life due to susceptibility to oxidation. Methoxy groups enhance stability, making 4,5-dimethoxy-TMS-triflate preferable for long-term storage .

Functionalized Triflates in Polymerization

4,5-Dimethoxy-TMS-triflate is a key monomer in direct aryne polymerization, producing poly(ortho-arylene)s with controlled molecular weights (dependent on CuCN initiator concentration) . Comparatively:

  • 2-Methyl-6-TMS-phenyl triflate : Generates less sterically hindered arynes but lacks methoxy-directed electronic effects, resulting in lower polymer regularity.
  • Bulkier Substituents : Analogues with naphthyl or bulky alkyl groups (e.g., 3-TMS-2-naphthyl triflate) exhibit poor solubility, limiting their utility in solution-phase polymerization .

Physicochemical Properties

Property 4,5-Dimethoxy-TMS-triflate 4-Methoxy-TMS-triflate 3-Hydroxy-TMS-triflate
Physical State Yellow liquid Colorless liquid Crystalline solid
Molecular Weight (g/mol) 358.40 314.34 316.33
Solubility THF, CHCl₃ THF, DCM DMSO, MeOH
Stability Stable at –20°C Stable at RT Requires inert atmosphere

Biological Activity

4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (CAS Number: 866252-52-0) is a synthetic organic compound with a molecular formula of C₁₂H₁₇F₃O₅SSi and a molecular weight of 358.40 g/mol. This compound is primarily utilized in synthetic organic chemistry, particularly as a reagent in various chemical reactions. Its biological activity, however, has garnered attention in recent research, particularly concerning its potential therapeutic applications.

  • Molecular Formula: C₁₂H₁₇F₃O₅SSi
  • Molecular Weight: 358.40 g/mol
  • CAS Number: 866252-52-0
  • Form: Clear liquid
  • Purity: ≥90.0% (by GC)
PropertyValue
Molecular FormulaC₁₂H₁₇F₃O₅SSi
Molecular Weight (g/mol)358.40
CAS Number866252-52-0
Purity≥90.0% (by GC)

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its role as a chemical intermediate in the synthesis of biologically active compounds. The compound's triflate group makes it an effective electrophile in nucleophilic substitution reactions, which can lead to the formation of various derivatives with potential biological activities.

Antitumor Activity

One of the notable areas of investigation is its potential antitumor activity. Preliminary studies suggest that derivatives synthesized from this compound may exhibit selective cytotoxicity against certain cancer cell lines. For instance, compounds derived from similar sulfonate esters have shown promise in targeting specific pathways involved in tumor proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel compounds based on trifluoromethanesulfonate esters and their effects on cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth in vitro, suggesting a potential mechanism for further development as anticancer agents .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the electrophilic nature of the triflate group allows it to interact with nucleophilic sites on biomolecules, potentially leading to modifications that disrupt normal cellular functions.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

  • Cytotoxicity: Studies have shown that derivatives can induce apoptosis in cancer cells through activation of caspase pathways.
  • Selectivity: Certain derivatives demonstrate selectivity for specific cancer types, indicating potential for targeted therapy.
  • Synthesis of Bioactive Compounds: The compound serves as a precursor for synthesizing various bioactive molecules with enhanced therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4,5-dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, and how do protecting groups influence its stability?

  • Methodological Answer : The synthesis typically involves sequential protection/deprotection of hydroxyl groups and introduction of the triflate moiety. For example, starting from a dimethoxy-substituted phenol, silylation (trimethylsilyl chloride) precedes triflation (trifluoromethanesulfonic anhydride). A critical challenge is avoiding premature deprotection; Greene and Wuts' protocols for acid-sensitive intermediates are often adapted . Structural confirmation relies on GC-MS, IR, and multinuclear NMR (¹H, ¹³C) to verify silyl and triflate group integrity .

Q. How does this compound function as a benzyne precursor, and what reaction conditions are optimal for aryne generation?

  • Methodological Answer : Under mild fluoride treatment (e.g., CsF in MeCN), the triflate group is displaced, generating a reactive aryne intermediate. The dimethoxy and silyl groups stabilize the transition state, enabling regioselective trapping. Key variables include fluoride source (CsF vs. KF) and solvent polarity, which modulate aryne lifetime and reactivity .

Advanced Research Questions

Q. How can unexpected byproducts from aryne reactions of this compound be analyzed mechanistically?

  • Methodological Answer : Side reactions like tandem thia-Fries rearrangements (observed in related silyl triflates) require careful kinetic and isotopic labeling studies. For example, Hall et al. (2013) isolated phenoxathiin-dioxides via a cascade involving aryne insertion into S–O bonds, characterized by X-ray crystallography and DFT calculations . Contradictions in product distributions (e.g., solvent-dependent regioselectivity) should be resolved using competitive trapping experiments .

Q. What methodologies validate the role of 4,5-dimethoxy-2-(trimethylsilyl)phenyl triflate in controlled polymerization reactions?

  • Methodological Answer : As reported by Uchiyama et al., CuCN-initiated polymerization of this precursor forms poly(ortho-arylene)s via a chain-growth mechanism. Molecular weight control is achieved by adjusting the initiator-to-monomer ratio, with MALDI-TOF MS and GPC used to confirm dispersity. DFT studies rationalize the lack of step-growth behavior by identifying a carbocationic propagation pathway .

Q. How do electronic effects of substituents (dimethoxy vs. silyl) influence aryne trapping efficiency and regiochemistry?

  • Methodological Answer : Comparative studies with analogs (e.g., 4-methyl- or unsubstituted silyl triflates) reveal that electron-donating dimethoxy groups enhance aryne electrophilicity at the C3 position. Trapping agents (diynes, azides) show distinct regioselectivity in [2+2] or [3+2] cycloadditions, monitored by in situ IR and LC-MS .

Data Contradiction Analysis

Q. Discrepancies in reported yields for aryne trapping: How can solvent and fluoride source variations be optimized?

  • Methodological Answer : Conflicting yields (e.g., 51% in MeCN vs. <30% in THF) arise from solvent polarity effects on aryne solvation. Systematic screening (e.g., using a microfluidic array) identifies optimal conditions: CsF in DMF at 0°C maximizes trapping efficiency with dienophiles. Contradictory data from Kobayashi (1983) vs. Greaney (2013) highlight the need for standardized fluoride activity measurements .

Extended Applications

Q. Can this compound enable domino aryne processes for polycyclic heteroarene synthesis?

  • Methodological Answer : Yes, as demonstrated by Li Yang’s group, domino reagents like TTPM (derived from silyl triflates) allow sequential C–H functionalization at positions 1,2,3 of the aryne. Mechanistic probes (e.g., radical scavengers) distinguish between concerted and stepwise pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
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4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate

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